molecular formula C5H5ClN2O B1375852 4-Amino-2-chloropyridin-3-OL CAS No. 1227508-94-2

4-Amino-2-chloropyridin-3-OL

Cat. No.: B1375852
CAS No.: 1227508-94-2
M. Wt: 144.56 g/mol
InChI Key: RJCSGFKTKREJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloropyridin-3-ol is a chemical compound with the CAS Number: 1227508-94-2 . It has a molecular weight of 144.56 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H5ClN2O . The InChI Code for this compound is 1S/C5H5ClN2O/c6-5-4 (9)3 (7)1-2-8-5/h1-2,9H, (H2,7,8) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis of Nevirapine Analogues

    • A method for preparing 3-amino-2-chloropyridines, including variants with a substituent at the 4-position, has been developed for synthesizing an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor (Bakke & Říha, 2001).
  • Synthesis of Various Polychlorinated 2-Aminopyridines

    • An efficient large-scale synthesis of 2-amino-4-chloropyridine, a structural relative of 4-Amino-2-chloropyridin-3-OL, has been achieved, enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson et al., 1997).
  • Antibacterial Activity

    • Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol have been synthesized and shown to exhibit antibacterial activity, particularly with Pt (II) complexes (Khan et al., 2014).
  • Chemical Rearrangements

    • Studies have been conducted on the rearrangements during aminations of halopyridines, which involve compounds like this compound and are crucial for understanding chemical reaction mechanisms (Pieterse & Hertog, 2010).
  • Selective Amination of Polyhalopyridines

    • Research has been conducted on the selective amination of polyhalopyridines, including compounds related to this compound, which is important for the development of specific chemical syntheses (Ji, Li, & Bunnelle, 2003).
  • Synthesis of Covalent Protein Modifiers

    • 4-Halopyridines, including 4-chloropyridine, have been investigated as selective covalent protein modifiers, which is significant for the development of chemical probes (Schardon et al., 2017).
  • Synthesis and Biological Evaluation of Aminopyridine Derivatives

    • The synthesis and pharmacological analysis of 2-aminopyridine derivatives, which are structurally related to this compound, have been explored for potential applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
  • Study of Nucleophilic Substitution Mechanisms

    • Investigations into the nucleophilic substitution mechanisms involving halopyridines have provided insights into the chemical behavior of related compounds, such as this compound (Beugelmans & Chastanet, 1993).
  • Synthesis of Fluorescent Pyridine Derivatives

    • The synthesis of fluorescent 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, structurally similar to this compound, has been researched for potential applications in fluorescence-based technologies (Ershov et al., 2017).
  • Development of Fluorescent Sensors for Metal Ions

    • Fluorescent sensors based on aminopyridine derivatives have been designed for the selective detection of metal ions, demonstrating potential applications in analytical chemistry (Yadav & Singh, 2018).

Safety and Hazards

The safety information for 4-Amino-2-chloropyridin-3-OL indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315-H319-H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mechanism of Action

Target of Action

4-Amino-2-chloropyridin-3-OL is an important pharmaceutical and pesticide intermediate . It is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . The primary targets of this compound are the biochemical pathways involved in plant growth regulation .

Mode of Action

It is known that it interacts with its targets to promote plant growth . This interaction likely involves binding to specific receptors or enzymes, triggering a series of biochemical reactions that ultimately lead to enhanced plant growth .

Biochemical Pathways

This compound affects the biochemical pathways involved in plant growth regulation . By interacting with these pathways, it promotes tissue growth, bud development, and green preservation . The downstream effects of these interactions include increased yield in various fruit crops such as apple, pear, grape, and peach .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability

Result of Action

The result of the action of this compound is enhanced plant growth . This is achieved through its effects on tissue growth, bud development, and green preservation . Additionally, it has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it is recommended to be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

4-Amino-2-chloropyridin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis . It is involved in the preparation of 3-deazacytosine and 1,6-naphthyridines, which are essential in drug synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system upon exposure, indicating its potential impact on cellular respiration . The compound’s interaction with cellular components can lead to changes in cell function, highlighting its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, demonstrating its ability to participate in complex biochemical reactions . The compound’s effects at the molecular level include enzyme inhibition or activation and alterations in gene expression, contributing to its diverse applications in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, with a melting point of 90-94°C Studies have shown that the compound’s stability and degradation can influence its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s safe application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these processes is essential for optimizing the compound’s use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and its overall efficacy in research and development.

Properties

IUPAC Name

4-amino-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCSGFKTKREJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857274
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-94-2
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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